molecular formula C10H7BrF3NO B1445882 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1707358-25-5

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1445882
CAS No.: 1707358-25-5
M. Wt: 294.07 g/mol
InChI Key: HSQIOVHYKFPBKJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a high-purity chemical building block designed for research and development applications. This compound features a bromine substituent and a 3,3,3-trifluoropropoxy chain on a benzonitrile core, making it a valuable intermediate for synthetic organic chemistry. Its structure suggests potential use in the development of novel compounds for agrochemical and pharmaceutical research, particularly where the incorporation of fluorine atoms is desired to modulate properties such as metabolic stability, lipophilicity, and bioavailability . As a versatile scaffold, it can be used in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization, and the nitrile group can be transformed into other functional groups or contribute to molecular binding through dipole interactions. Researchers may employ this compound in the synthesis of complex molecules, including potential candidates for new neonicotinoid-like insecticides, given that structural modifications to the flexible linkage region of such molecules are an area of active exploration . This product is typically supplied as a solid and should be stored in a cool, dry, and well-ventilated area, away from heat and oxidizing agents. As with all chemicals of this nature, proper personal protective equipment should be used during handling. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-2-1-8(5-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIOVHYKFPBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile involves nucleophilic substitution reactions where a hydroxy-substituted bromobenzonitrile derivative is reacted with a trifluoropropyl halide under basic conditions. This method ensures selective ether formation at the hydroxy position with retention of the bromine substituent.

Typical Reaction Scheme:

  • Starting Material: 2-Bromo-5-hydroxybenzonitrile (or positional isomers such as 2-bromo-4-hydroxybenzonitrile)
  • Alkylating Agent: 3,3,3-Trifluoropropyl bromide
  • Base: Potassium carbonate (K2CO3) or similar inorganic bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Conditions: Elevated temperatures (typically 80-120°C) under inert atmosphere to facilitate nucleophilic substitution

This reaction proceeds via the displacement of the bromide on the trifluoropropyl bromide by the phenolic oxygen, forming the trifluoropropoxy ether linkage on the aromatic ring.

Detailed Preparation Method

Step Reagents/Conditions Description Outcome/Yield*
1 2-Bromo-5-hydroxybenzonitrile + K2CO3 + DMF Dissolution of substrate and base in DMF, stirring under nitrogen atmosphere Formation of phenolate ion
2 Addition of 3,3,3-trifluoropropyl bromide Dropwise addition at controlled temperature (80-110°C), continued stirring for several hours Nucleophilic substitution
3 Work-up and purification Quenching with water, extraction with organic solvents, drying, and purification by column chromatography or recrystallization Pure this compound

* Yields reported in literature typically range from 70% to 90%, depending on scale and exact conditions.

Industrial Production Considerations

Industrial-scale synthesis of this compound often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry. Automation and precise control enable:

  • Consistent product quality and high purity
  • Efficient heat and mass transfer
  • Reduced reaction times and improved safety profiles

The use of phase-transfer catalysts may also be integrated to enhance reaction rates and yields, especially when dealing with heterogeneous reaction mixtures.

Related Compound Preparation Insights

While direct literature on this compound is limited, preparation methods for related trifluoropropylated aromatic compounds provide valuable insights:

Compound Key Preparation Feature Reference Summary
2-Bromo-3,3,3-trifluoropropene Bromination of trifluoropropene under illumination, followed by alkali treatment with phase-transfer catalysts High yield (up to 97%), use of light sources and reflux control critical for product purity
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile Reaction of hydroxy-bromobenzonitrile with trifluoropropyl bromide in presence of base and DMF solvent Typical nucleophilic substitution, industrial scale involves continuous flow and automated reactors

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 2-Bromo-5-hydroxybenzonitrile Commercially available or synthesized in situ
Alkylating agent 3,3,3-Trifluoropropyl bromide High purity required
Base Potassium carbonate (K2CO3) Alternative bases: cesium carbonate, sodium hydride
Solvent Dimethylformamide (DMF) Polar aprotic solvent preferred
Temperature 80-110 °C Controlled heating essential
Reaction time 4-12 hours Dependent on scale and reactor setup
Phase-transfer catalyst Optional (e.g., tetrabutylammonium salts) Enhances rate in heterogeneous systems
Yield 70-90% High purity product achievable

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzylamine

  • Substitution: Various substituted phenols or amines

Scientific Research Applications

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with enhanced biological activity.

  • Industry: It is used in the production of advanced materials, such as fluoropolymers, which have unique properties like high resistance to heat and chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropoxy group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural distinctions between 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound C₁₀H₆BrF₃NO (est.) ~293.06 (est.) Br (2), CF₃CH₂CH₂O (5) Benzonitrile, trifluoropropoxy
3-Bromo-5-(trifluoromethoxy)benzonitrile C₈H₃BrF₃NO 266.02 Br (3), CF₃O (5) Benzonitrile, trifluoromethoxy
2-Bromo-5-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 232.01 Br (2), CF₃ (5) Benzonitrile, trifluoromethyl
4-Bromo-3-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 232.01 Br (4), CF₃ (3) Benzonitrile, trifluoromethyl

Key Observations :

  • Trifluoropropoxy vs.
  • Substituent Position : Bromine at the 2-position (target compound) vs. 3-position (3-Bromo-5-(trifluoromethoxy)benzonitrile) affects electronic distribution and steric interactions, influencing reactivity and solubility .

Comparison of Key Steps :

  • Target Compound : Likely synthesized via bromination of 5-(3,3,3-trifluoropropoxy)benzonitrile or alkylation of 2-bromo-5-hydroxybenzonitrile with 3,3,3-trifluoropropyl reagents.
  • 3-Bromo-5-(trifluoromethoxy)benzonitrile : Prepared via trifluoromethoxy group introduction using CF₃O− reagents followed by bromination .

Physicochemical Properties

Property This compound 3-Bromo-5-(trifluoromethoxy)benzonitrile 2-Bromo-5-(trifluoromethyl)benzonitrile
Lipophilicity (LogP) High (est. ~3.5) Moderate (est. ~2.8) High (est. ~3.2)
Solubility Low in water, soluble in organic solvents Similar Similar
Thermal Stability Stable up to ~200°C (est.) Stable up to ~180°C Stable up to ~190°C

Notes:

  • The trifluoropropoxy group increases lipophilicity compared to trifluoromethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Bromine’s position (ortho vs. meta) influences melting points and crystallinity .

Biological Activity

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₈BrF₃N₁O
  • Molecular Weight: 316.1 g/mol

This compound features a bromine atom and a trifluoropropoxy group attached to a benzonitrile core. The presence of fluorine atoms often enhances the lipophilicity and bioactivity of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoropropoxy group may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets such as enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity:
    • Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects:
    • The compound has demonstrated potential anti-inflammatory properties in vitro. It may modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A (2020)Antitumor effectsShowed significant inhibition of cancer cell growth in vitro.
Study B (2021)Anti-inflammatory activityReduced levels of pro-inflammatory cytokines in cultured cells.
Study C (2022)Mechanistic insightsIdentified potential enzyme targets involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. For example, brominated benzonitrile derivatives can react with 3,3,3-trifluoropropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the trifluoropropoxy group .
  • Key Variables :

  • Base selection : Strong bases (e.g., NaH) may improve reaction rates but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Elevated temperatures (80–120°C) are often required for NAS due to aromatic ring deactivation by electron-withdrawing groups (e.g., -CN) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoropropoxy group (δ ~ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.5–8.5 ppm) and the propoxy chain .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 308.0 (C₁₀H₈BrF₃NO).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Degradation Risks :

  • Hydrolysis : The nitrile group may hydrolyze to amides or carboxylic acids in aqueous acidic/basic conditions.
  • Light Sensitivity : Bromine and trifluoromethyl groups increase susceptibility to photodegradation.
    • Storage Recommendations :
  • Temperature : -20°C under inert gas (Ar/N₂).
  • Solvent : Store in anhydrous DMSO or DMF to prevent moisture ingress .

Advanced Research Questions

Q. How does the trifluoropropoxy group influence electronic and steric effects in cross-coupling reactions?

  • Mechanistic Insight : The -OCH₂CF₃ group is strongly electron-withdrawing (σₚ = 0.52), polarizing the aromatic ring and activating positions for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the propoxy chain may slow meta-substitution .
  • Case Study : Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives, with yields >80% when using SPhos ligands .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Data Analysis Framework :

Structural Confirmation : Verify regiochemistry (e.g., bromine at position 2) via X-ray crystallography .

Assay Conditions : Control for solvent effects (e.g., DMSO tolerance in cell-based assays) .

Metabolite Screening : LC-MS to identify hydrolysis/byproducts that may skew activity .

  • Example : Inconsistent IC₅₀ values in kinase inhibition assays were traced to residual DMSO (>1%) altering protein conformation .

Q. Can computational modeling predict the compound’s interactions with biological targets?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
    • Findings : The trifluoropropoxy group forms hydrophobic interactions with Leu788 and Val726 in EGFR, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

  • Application :

  • Library Screening : Serve as a halogen-rich fragment (MW < 300 Da) for covalent inhibitor design.
  • SAR Expansion : Introduce substituents at the benzonitrile core to optimize potency and selectivity.
    • Case Study : A derivative with a 4-aminopyridine substituent showed 10-fold improved inhibition of PDE4B (IC₅₀ = 12 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

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